molecular formula C8H12O7 B3061092 2-Ethyl citrate CAS No. 4552-01-6

2-Ethyl citrate

Cat. No.: B3061092
CAS No.: 4552-01-6
M. Wt: 220.18 g/mol
InChI Key: XEPYYAIOLTWOON-UHFFFAOYSA-N
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Description

2-Ethyl citrate is an organic compound with the molecular formula C8H12O7. It is an ester derivative of citric acid, specifically the 2-ethyl ester. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl citrate can be synthesized through the esterification of citric acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of citric acid to this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of citric acid and anhydrous ethanol as raw materials. The process includes the preparation of a citric acid solution, followed by the addition of ethanol. The mixture is heated while stirring, and the pH is adjusted using sodium hydroxide. The esterified solution is then washed and filtered to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl citrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethyl citrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl citrate involves its interaction with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. Additionally, it can influence metabolic pathways by participating in enzymatic reactions and altering the activity of specific enzymes .

Comparison with Similar Compounds

2-Ethyl citrate can be compared with other similar compounds, such as:

    Triethyl citrate: Both are esters of citric acid, but triethyl citrate has three ethyl groups, making it more hydrophobic and suitable for different applications.

    Diethyl citrate: This compound has two ethyl groups and exhibits different solubility and reactivity properties compared to this compound.

The uniqueness of this compound lies in its specific ester configuration, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Biological Activity

2-Ethyl citrate, an ester derived from citric acid, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from diverse sources to present a comprehensive overview of the biological activity associated with this compound.

This compound (C_8H_14O_7) is a colorless liquid with moderate solubility in water. It is primarily synthesized through the esterification of citric acid and ethanol, producing various ethyl citrate derivatives. The compound is known for its applications as a plasticizer in food processing and pharmaceuticals due to its non-toxic nature and ability to enhance the stability of formulations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various pathogens. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

PathogenActivity ObservedReference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansModerate

In a study conducted by Monfort et al. (2011), this compound was shown to enhance the antimicrobial activity of other compounds, suggesting a synergistic effect that could be harnessed in formulations aimed at combating microbial infections .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has been evaluated for its effects on various cancer cell lines, demonstrating significant cytotoxicity.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µg/mL)Reference
MCF-7 (Breast)30.64 ± 1.98
A-549 (Lung)22.89 ± 1.48

The IC50 values indicate that while free this compound exhibits some level of activity, its derivatives or complexes may show enhanced potency. For example, an Ag(I) complex with ethyl-3-quinolate demonstrated significantly lower IC50 values (1.87 ± 0.09 µg/mL for MCF-7) compared to free this compound . This suggests that modifications to the basic structure can lead to improved anticancer efficacy.

Case Studies

Case Study: Synergistic Effects with Silver Complexes

A notable case study investigated the use of silver complexes with ethyl citrate derivatives in enhancing anticancer activity against MCF-7 and A-549 cell lines. The study found that these complexes exhibited a synergistic effect, leading to lower IC50 values compared to their parent compounds . This highlights the potential for developing more effective therapeutic agents through chemical modification.

Case Study: Food Safety Assessment

In food safety assessments, triethyl citrate (a related compound) was evaluated for its non-irritating properties and low toxicity levels in animal studies. These findings support the broader safety profile of citrate esters like this compound when used in consumables .

Properties

IUPAC Name

3-ethoxycarbonyl-3-hydroxypentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O7/c1-2-15-7(13)8(14,3-5(9)10)4-6(11)12/h14H,2-4H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPYYAIOLTWOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)O)(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4552-01-6
Record name 2-Ethyl citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004552016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ETHYL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSB9U8YXAB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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